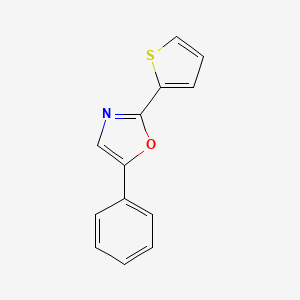

5-Phenyl-2-(thiophen-2-YL)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-Phenyl-2-(thiophen-2-YL)oxazole” is a chemical compound that has been used in the design and synthesis of chemosensors . These chemosensors, specifically N′-(2-hydroxybenzylidene)-5-(thiophen-2-yl)oxazol-4-carbonylhydrazine (L1) and N′-(3-ethoxy-2-hydroxybenzylidene)-5-(thiophen-2-yl)oxazol-4-carbonylhydrazine (L2), were designed and synthesized via a fluorescence turn-on strategy to specifically recognize Ga3+ .

Synthesis Analysis

The synthesis of 5-Phenyl-2-(thiophen-2-YL)oxazole involves reacting appropriate chalcones of 2-acetyl thiophene with hydroxylamine hydrochloride in the presence of dry pyridine . The resulting compounds were characterized by IR, 1HNMR, 13CNMR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of 5-Phenyl-2-(thiophen-2-YL)oxazole is complex and intriguing . Detailed computational studies have been performed to identify the thermodynamic parameter’s behavior .

Chemical Reactions Analysis

The chemical reactions of 5-Phenyl-2-(thiophen-2-YL)oxazole are interesting. For instance, it has been used to design and synthesize chemosensors that can specifically recognize Ga3+ . These chemosensors showed highly sensitive and selective fluorescence responses toward Ga3+ in the DMSO/H2O buffer solution .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Applications :

- 5-Phenyl-2-(thiophen-2-yl)oxazole is used in regioselective C-4 bromination of oxazoles, contributing to advancements in organic synthesis techniques (Li, Buzon, & Zhang, 2011).

- The compound plays a role in the synthesis of Schiff base benzamides via ring opening of thienylidene azlactones, highlighting its utility in creating novel chemical structures with potential antimicrobial activities (Karanth et al., 2018).

Material Science and Optoelectronics :

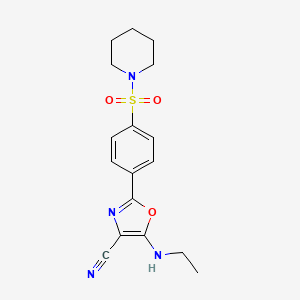

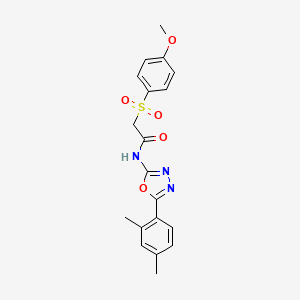

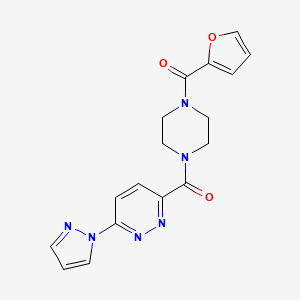

- It's involved in the synthesis of novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives, which are investigated for their potential in optoelectronic applications, demonstrating the compound's significance in the field of material science (Thippeswamy et al., 2021).

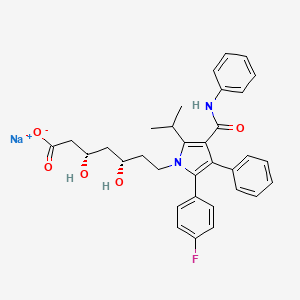

- 5-Phenyl-2-(thiophen-2-yl)oxazole derivatives have been studied for their photophysical and electrochemical properties, indicating their applicability in advanced technological fields like organic electronics and photonics (Naik et al., 2019).

Biological Activity :

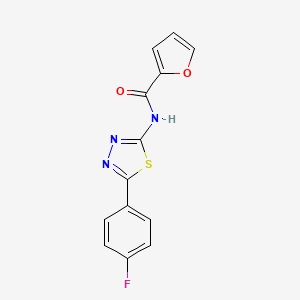

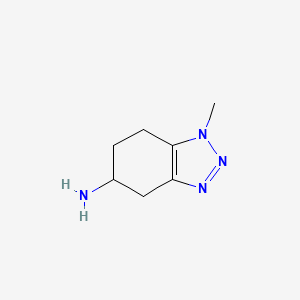

- This compound is a precursor in the synthesis of various biologically active derivatives, such as 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which exhibit notable antitumor and antimicrobial activities (Nassar et al., 2018).

- It's utilized in the creation of thiophene-2-carbonyl isothiocyanate derivatives for the evaluation of their antitumor and antimicrobial activities, demonstrating its importance in medicinal chemistry (Šermukšnytė et al., 2022).

Fluorescence Chemosensors :

- The compound is involved in the development of “turn on” fluorescence chemosensors for the detection of Ga3+, showcasing its role in creating sensitive and selective detection systems for specific ions (Liu et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-phenyl-2-thiophen-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)11-9-14-13(15-11)12-7-4-8-16-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFXPNRGOVHZDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2-(thiophen-2-YL)oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dioxo-9-(trifluoromethyl)-2,4,5,6-tetrahydro-1H-benzo[g]imidazo[1,2,3-ij]pteridin-12-ium chloride](/img/structure/B2800998.png)

![N-(4-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2801000.png)

![2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-[4-(trifluoromethyl)benzyl]thiophene-3-sulfonamide](/img/structure/B2801001.png)

![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)

![4-[(E)-2-(2,6-diphenylpyridin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2801009.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-3-nitrobenzenesulfonamide](/img/structure/B2801014.png)

![3-Fluorosulfonyloxy-5-[2-(oxolan-2-yl)propan-2-ylcarbamoyl]pyridine](/img/structure/B2801021.png)